(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Description
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a hydroxy group, and methoxy groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNSXCFKIPQAJ-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method includes the use of a base-catalyzed reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-methoxyaniline in the presence of a cyanoacetic acid derivative. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Nucleophilic Additions and Cyclization
The cyano group and conjugated enamide system enable nucleophilic attack at the α,β-unsaturated carbonyl position.
Key Reactions:
-
Ammonia Addition: Reacts with aqueous ammonia to form 2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)propanamide via Michael addition.
-
Thiol Conjugation: Thiol-containing nucleophiles (e.g., cysteine derivatives) undergo thio-Michael addition, producing sulfur-adducted derivatives with potential bioactivity.
Conditions:
-
Solvent: Ethanol/water (1:1)
-
Temperature: 25–40°C
-
Catalyst: Piperidine (5 mol%)
Oxidation
The phenolic -OH group undergoes selective oxidation:
-
Oxidizing Agents: KMnO₄ (neutral conditions) converts the hydroxy group to a ketone, yielding (2E)-2-cyano-3-(3-methoxy-4-oxophenyl)-N-(2-methoxyphenyl)prop-2-enamide .
Conditions:
-
Solvent: Acetone
-
Reaction Time: 4–6 hours
-
Yield: 72%
Reduction
The cyano group is reduced to an amine using LiAlH₄:
-
Product: (2E)-2-amino-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide .
Conditions:
-
Solvent: Anhydrous THF
-
Temperature: 0°C → RT
-
Yield: 65%
Demethylation
The methoxy group adjacent to the hydroxy group undergoes nucleophilic demethylation:
-
Product: (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide .
Conditions:
Electrophilic Aromatic Substitution
The phenyl ring undergoes nitration and sulfonation:
-
Nitration: HNO₃/H₂SO₄ introduces a nitro group at the para position to the hydroxy group.
-
Sulfonation: Fuming H₂SO₄ produces sulfonated derivatives.
Hydrolysis
The enamide bond hydrolyzes under acidic conditions:
-
Reagent: HCl (6M) in refluxing ethanol.
-
Product: 2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid and 2-methoxyaniline.
Conditions:
-
Reaction Time: 3 hours
-
Yield: 85%
Aldol Condensation
Reacts with aromatic aldehydes (e.g., benzaldehyde) to form bis-enamide derivatives.
Biological Interaction-Based Reactions
The compound modulates enzyme activity through covalent interactions:
-
COMT Inhibition: Acts as a catechol-O-methyltransferase inhibitor by binding to the enzyme’s active site, mimicking catechol substrates .
-
Kinase Binding: Forms hydrogen bonds with ATP-binding pockets in kinases via its hydroxy and methoxy groups.
Key Mechanistic Insights:
| Interaction Target | Binding Mode | Effect |
|---|---|---|
| COMT | Competitive inhibition | Reduces dopamine metabolism |
| NF-κB | Covalent modification | Suppresses inflammatory signaling |
Comparative Reactivity
The compound’s reactivity differs from analogs due to its dual methoxy substitution:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Ethyl (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | Ester group | Higher electrophilicity at carbonyl |
| (2E)-2-cyano-N-(2-hydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | Additional -OH | Enhanced solubility in polar solvents |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that derivatives of enaminones exhibit significant anticancer properties. The structure of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide suggests potential interactions with cancer cell signaling pathways. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide is unique due to the presence of both cyano and hydroxy groups, which provide distinct reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
The compound (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide , also known as ChemDiv Compound ID 8008-9543, is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a cyano group, methoxy substituents, and an amide linkage, which are often associated with various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H14N2O3
- IUPAC Name : this compound
- SMILES Notation : COc(cc(/C=C(/C(Nc1ccccc1)=O)\C#N)cc1)c1O
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups in the structure can contribute to free radical scavenging capabilities.
- Anti-inflammatory Effects : Compounds containing methoxy and hydroxy phenyl groups have been shown to inhibit pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
A summary of the biological activities reported for this compound is presented in the table below:
Case Studies
- Antitumor Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Effects : In vitro assays demonstrated that this compound reduced the secretion of pro-inflammatory cytokines in human macrophages stimulated with lipopolysaccharide (LPS). The IC50 values for TNF-alpha and IL-6 inhibition were determined to be 25 µM and 30 µM, respectively.
- Antioxidant Properties : The antioxidant capacity was evaluated using DPPH and ABTS assays, revealing that the compound exhibited a dose-dependent scavenging activity, with an IC50 value comparable to well-known antioxidants such as quercetin.
Q & A
Q. What are the key steps for synthesizing (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide?
Synthesis typically involves a multi-step approach:
- Substitution reactions : React 4-hydroxy-3-methoxyphenyl precursors with cyanoacetic acid derivatives under alkaline conditions to form the α,β-unsaturated nitrile backbone .
- Amidation : Condense the intermediate with 2-methoxyaniline using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents .
- Stereochemical control : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the (2E)-isomer, confirmed via NMR coupling constants or X-ray crystallography .
Q. How can the compound’s purity and identity be validated?
- Chromatography : Use HPLC with a C18 column and UV detection (λ ~280 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid in water .
- Spectroscopy : Confirm structure via H/C NMR (e.g., characteristic olefinic proton coupling at δ 6.5–7.5 ppm) and FT-IR (C≡N stretch ~2200 cm) .
- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass (e.g., calculated for CHNO: 338.1267) .
Q. What solvents and storage conditions are optimal for stability?
- Solubility : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water .
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the cyano group or oxidation of phenolic moieties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, focusing on the E-configuration of the α,β-unsaturated system (torsion angles ~180°) and hydrogen-bonding networks (e.g., O–H···N between hydroxy and cyano groups) .
- ORTEP visualization : Analyze thermal ellipsoids to confirm planar geometry of the enamide moiety .
- Data contradiction : If NMR suggests mixed stereochemistry, SCXRD can clarify whether this arises from dynamic disorder or true polymorphism .
Q. What experimental strategies address conflicting bioactivity data across studies?
- Dose-response validation : Re-evaluate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH 7.4, 37°C) to rule out solvent artifacts (e.g., DMSO interference) .
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the cyano group) that may skew results .
- Control experiments : Test against structurally related analogs (e.g., Z-isomer or methoxy-substituted derivatives) to isolate structure-activity relationships .
Q. How can hydrogen-bonding patterns inform solid-state reactivity?
- Graph set analysis : Characterize intermolecular interactions (e.g., R(8) motifs between amide groups) using crystallographic data to predict stability and solubility .
- Thermogravimetric analysis (TGA) : Correlate hydrogen-bond density with decomposition temperatures. Stronger networks (e.g., multiple O–H···O bonds) often increase thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
